(1S,2R)-2-Methoxycyclohexane-1-sulfonamide
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Overview
Description
(1S,2R)-2-Methoxycyclohexane-1-sulfonamide is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both a methoxy group and a sulfonamide group on the cyclohexane ring makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Methoxycyclohexane-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which is subjected to various functionalization reactions.
Methoxylation: Introduction of the methoxy group is achieved through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Sulfonamidation: The sulfonamide group is introduced by reacting the methoxycyclohexane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and selectivity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Methoxycyclohexane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
(1S,2R)-2-Methoxycyclohexane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Methoxycyclohexane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-Methoxycyclohexane-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
(1S,2R)-2-Methoxycyclohexane-1-thiol: Contains a thiol group instead of a sulfonamide.
(1S,2R)-2-Methoxycyclohexane-1-amine: Features an amine group in place of the sulfonamide.
Uniqueness
The uniqueness of (1S,2R)-2-Methoxycyclohexane-1-sulfonamide lies in its specific stereochemistry and the presence of both methoxy and sulfonamide groups
Properties
IUPAC Name |
(1S,2R)-2-methoxycyclohexane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10)/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYIOXFFROWCJI-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCC[C@@H]1S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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